2-(Benzyloxy)-3-chloro-1,1'-biphenyl is an organic compound classified as a biphenyl derivative. It features a biphenyl core with a benzyloxy group at the 2-position and a chloro substituent at the 3-position. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized from commercially available precursors through various chemical reactions. It is often studied for its reactivity and utility in synthetic organic chemistry.
The synthesis of 2-(Benzyloxy)-3-chloro-1,1'-biphenyl typically involves several key steps:
The molecular structure of 2-(Benzyloxy)-3-chloro-1,1'-biphenyl can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClO |
| Molecular Weight | 232.68 g/mol |
| IUPAC Name | 2-(Benzyloxy)-3-chloro-1,1'-biphenyl |
| InChI | InChI=1S/C13H11ClO/c14-12-10-8-7-9(11)13(15)6/h7-11H,6H2,1-5H3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)OC |
2-(Benzyloxy)-3-chloro-1,1'-biphenyl participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties imparted by both the chloro and benzyloxy groups. These properties make it suitable for further transformations in organic synthesis.
The mechanism of action for 2-(Benzyloxy)-3-chloro-1,1'-biphenyl involves:
This mechanism can lead to modifications in biological pathways by altering enzyme activities or interacting with cellular targets.
The compound's stability and reactivity make it suitable for various applications in synthetic organic chemistry.
2-(Benzyloxy)-3-chloro-1,1'-biphenyl has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2